4-Bromo-[1,2]naphthoquinone
Description
Overview of Naphthoquinone Scaffolds in Modern Chemical Biology
Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). Their structure is characterized by a naphthalene core with two ketone groups, forming a quinone system. ontosight.aiontosight.ai These scaffolds are of significant interest in medicinal chemistry and chemical biology due to their wide distribution in nature, being found in various plants, fungi, and bacteria, and their diverse pharmacological activities. researchgate.netmdpi.com In nature, these compounds are often secondary metabolites. researchgate.net
The chemical properties of naphthoquinones, particularly their ability to undergo redox reactions, are central to their biological functions. ontosight.ai This redox cycling can lead to the generation of reactive oxygen species (ROS), a mechanism often implicated in their anticancer activity. ontosight.airesearchgate.net The versatility of the naphthoquinone scaffold allows for extensive synthetic modification, enabling the creation of large libraries of derivatives with tailored properties. mdpi.com Researchers have explored substitutions on both the quinonoid and benzene (B151609) rings to modulate the biological and chemical characteristics of these molecules. mdpi.com
Naphthoquinone derivatives have been investigated for a broad spectrum of biological activities, including:
Anticancer ontosight.ainih.gov
Antifungal researchgate.net
Antibacterial researchgate.netnih.gov
Antimalarial mdpi.com
Leishmanicidal and Trypanocidal nih.govmdpi.comnih.govoup.com
The development of new drugs against neglected diseases like leishmaniasis and Chagas disease is an area of urgent need, and naphthoquinones have emerged as a promising chemical scaffold for inhibitors of essential parasite enzymes, such as glycogen (B147801) synthase kinase 3 (GSK-3). nih.govnih.gov The adaptability of the naphthoquinone core makes it a "privileged structure" in drug discovery, serving as a valuable template for designing novel therapeutic agents. researchgate.netnih.gov
Significance of Halogenation, Specifically Bromination, in Naphthoquinone Reactivity and Bioactivity
Halogenation, the introduction of halogen atoms like bromine into a molecule, is a critical strategy in medicinal chemistry to enhance the therapeutic potential of a scaffold. In the context of naphthoquinones, bromination significantly alters the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn influences its reactivity and biological activity. researchgate.net The presence of a bromine atom, an electron-withdrawing group, can increase the reactivity of the naphthoquinone ring system. ontosight.aiontosight.ai
The bromine atom in a bromo-naphthoquinone is a versatile chemical handle. It makes the compound a useful intermediate for further synthetic modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups to create new derivatives. nih.govontosight.ai For example, 2-bromo-1,4-naphthoquinone is a common starting material for synthesizing libraries of derivatives through nucleophilic substitution reactions with phenols or other nucleophiles. nih.govmdpi.com This synthetic accessibility is crucial for structure-activity relationship (SAR) studies.
Research has demonstrated that brominated naphthoquinones often exhibit potent biological effects. Halogen derivatives of 1,4-naphthoquinone (B94277) have shown strong activity against various microorganisms. researchgate.net For instance, some studies have highlighted that brominated derivatives can possess significant antiproliferative activity against human cancer cell lines. nih.govulb.ac.be The position of the bromine atom on the naphthoquinone scaffold is crucial and can lead to different biological outcomes.
| Compound | Observed Bioactivity | Reference |
|---|---|---|
| 2-bromo-5-hydroxy-1,4-naphthoquinone | Antibacterial activity against S. aureus (MIC of 16 µg/mL) | researchgate.net |
| 3-bromo-β-lapachone | Serves as an intermediate for creating derivatives with antiproliferative potency | ulb.ac.be |
| 2-Bromo-1,4-naphthoquinone | Shows trypanocidal activity (IC50 = 1.37 µM) | scielo.org.coscielo.org.co |
| 6,8-dibromoquinoline derivatives | Demonstrated significant inhibitory activity against cancer cell lines, highlighting the importance of the C-6 and C-8 positions for bioactivity in this related scaffold. | nih.gov |
Academic Research Trajectories and Scope for 4-Bromo-Current time information in Pasuruan, ID.nih.govnaphthoquinone and its Analogues
The specific compound 4-Bromo- Current time information in Pasuruan, ID.nih.govnaphthoquinone is a member of the bromo-naphthoquinone family. ontosight.ai Its core structure consists of a 1,2-naphthoquinone (B1664529), which is an isomer of the more commonly studied 1,4-naphthoquinones. The parent 1,2-naphthoquinone is known to be a sensitive compound, and its synthesis is typically achieved through the oxidation of 1,2-aminonaphthol. orgsyn.org
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H5BrO2 | ontosight.ai |
| SMILES Notation | C1=CC=C2C(=C1)C(=O)C(=C2O)Br | ontosight.ai |
| Isomeric Family | ortho-quinone (o-quinone) | researchgate.net |
Research on 1,2-naphthoquinones and their halogenated derivatives explores their unique reactivity. The 1,2-diketone fragment is a key feature, making them valuable precursors in organic synthesis for creating heterocyclic compounds and metal complexes. researchgate.net The reactivity of bromo-1,2-naphthoquinones has been a subject of study. For example, research on 6-bromo-1,2-naphthoquinone, a positional analogue of the title compound, has shown its reactivity with organophosphorus compounds like 1,2-bis(diphenylphosphino)ethane. researchgate.net Such studies demonstrate the potential of these molecules to serve as building blocks in complex organic synthesis.
The future academic research trajectories for 4-Bromo- Current time information in Pasuruan, ID.nih.govnaphthoquinone and its analogues are likely to focus on several key areas:
Novel Synthetic Methodologies: Developing efficient and regioselective methods for the synthesis of 4-Bromo- Current time information in Pasuruan, ID.nih.govnaphthoquinone and other specifically substituted 1,2-naphthoquinone derivatives. This could involve direct bromination of 1,2-naphthoquinone precursors or building the ring system with the bromine atom already in place.
Exploration of Reactivity: Investigating the compound's utility as a synthon in various chemical reactions, such as Diels-Alder reactions, nucleophilic additions, and transition-metal-catalyzed cross-couplings to build molecular complexity. acs.org The bromine atom's effect on the regioselectivity of these reactions is a topic of fundamental interest. acs.org
Bioactivity Screening and Mechanism of Action: Screening 4-Bromo- Current time information in Pasuruan, ID.nih.govnaphthoquinone and a library of its derivatives against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and parasitic enzymes. A key focus would be to elucidate the mechanism of action, determining whether it involves redox cycling, enzyme inhibition, or other pathways.
Computational and SAR Studies: Combining synthetic efforts with computational modeling to understand the structure-activity relationships. Molecular docking studies could predict interactions with biological targets, guiding the design of more potent and selective analogues. mdpi.com
The distinct electronic and steric environment of the bromine atom at the C4 position of the 1,2-naphthoquinone scaffold provides a unique platform for discovering novel chemical reactions and bioactive agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5BrO2 |
|---|---|
Molecular Weight |
237.05 g/mol |
IUPAC Name |
4-bromonaphthalene-1,2-dione |
InChI |
InChI=1S/C10H5BrO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
HANQEKMGVOUQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 1 2 Naphthoquinone and Its Analogues
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the elemental composition of a compound. For 4-Bromo- nih.govnaphthoquinone (C₁₀H₅BrO₂), both standard MS and High-Resolution Mass Spectrometry (HR-MS) provide definitive evidence for its molecular formula.
The key characteristic in the mass spectrum of a monobrominated compound like 4-Bromo- nih.govnaphthoquinone is the presence of a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, that are nearly equal in intensity. This distinctive pattern arises from the natural isotopic abundance of bromine, which exists as a mixture of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br. This results in two molecular ion signals separated by two mass-to-charge units (m/z), providing a clear signature for the presence of a single bromine atom.
High-Resolution Mass Spectrometry (HR-MS) further refines this identification by measuring the m/z ratio to several decimal places. This high precision allows for the calculation of an unambiguous elemental formula, distinguishing it from other potential compounds with the same nominal mass. While specific experimental HR-MS data for 4-Bromo- nih.govnaphthoquinone is not detailed in the surveyed literature, the theoretical masses can be calculated and are fundamental for its identification in research settings. Structures of various bromo-naphthoquinone analogues have been routinely confirmed using HRMS data. nih.gov
Table 1: Theoretical Mass Spectrometry Data for 4-Bromo- nih.govnaphthoquinone
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₅BrO₂ |
| Theoretical m/z ([M]⁺, using ⁷⁹Br) | 235.9473 u |
| Theoretical m/z ([M+2]⁺, using ⁸¹Br) | 237.9453 u |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of molecules by measuring the absorption of light in the 200–800 nm range. Naphthoquinones are known to absorb light efficiently due to their conjugated systems, which include the quinonoid and benzenoid rings. nih.gov The absorption of photons in this region promotes electrons from lower energy molecular orbitals to higher energy ones.
The spectrum of the parent compound, 1,2-naphthoquinone (B1664529), shows characteristic absorption bands corresponding to specific electronic transitions. researchgate.net It exhibits a strong absorption band at a shorter wavelength (~250 nm) and two weaker bands at longer wavelengths (~340 nm and 420 nm). researchgate.net The high-energy band is attributed to a π → π* transition within the aromatic system, while the lower-energy, longer-wavelength bands are characteristic of both π → π* and n → π* transitions involving the carbonyl groups. researchgate.net The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital on the oxygen atom to an anti-bonding π* orbital, are typically weaker.
The introduction of a bromine atom at the 4-position is expected to influence the electronic properties and thus the absorption spectrum. Halogen substituents typically induce a bathochromic shift (a shift to longer wavelengths) in the absorption maxima due to their electronic effects on the conjugated system. Therefore, the λₘₐₓ values for 4-Bromo- nih.govnaphthoquinone are predicted to be slightly longer than those of the unsubstituted 1,2-naphthoquinone. Studies on substituted naphthoquinones show that a broad charge transfer band can be observed between 400-600 nm. researchgate.net
Table 2: UV-Vis Absorption Data for 1,2-Naphthoquinone and Predicted Transitions
| Compound | λₘₐₓ (nm) | Assignment (Electronic Transition) |
|---|---|---|
| 1,2-Naphthoquinone | ~250 | π → π* |
| ~340 | π → π* | |
| ~420 | n → π* and π → π* |
Single Crystal X-ray Diffraction Analysis for Precise Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edupulstec.net This non-destructive method provides detailed information about unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state. carleton.edu
Specific crystallographic data for 4-Bromo- nih.govnaphthoquinone has not been reported in the surveyed literature. The process of growing a single crystal of sufficient quality for diffraction analysis is challenging and is not always performed for every synthesized compound.
Table 3: Illustrative Single Crystal X-ray Diffraction Data for an Analogue, 2-(2′-aminomethylpyridyl)-3-bromo-naphthalene-1,4-dione
| Parameter | Value |
|---|---|
| Crystal Data | |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 8.169(5) |
| b (Å) | 10.368(5) |
| c (Å) | 16.591(5) |
| α (°) | 90 |
| β (°) | 92.513(5) |
| γ (°) | 90 |
| Volume (ų) | 1402.0(12) |
Data is for an illustrative analogue and not 4-Bromo- nih.govnaphthoquinone. researchgate.net
Rigorous Computational and Theoretical Investigations of Bromo Naphthoquinone Systems
Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Non-Covalent Interactions
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the physicochemical properties of molecules. nih.gov For bromo-naphthoquinone systems, DFT simulations, often performed at levels like B3LYP or ωB97XD with basis sets such as 6–311++G(d,p), are employed to predict a wide array of molecular features, from geometric and electronic structures to vibrational properties. nih.govnih.gov These theoretical models are crucial for understanding how the introduction of a bromine substituent modulates the core naphthoquinone structure and its interactions. nih.gov
Quantum chemical calculations are utilized to predict the optimized molecular geometry of bromo-naphthoquinone derivatives. nih.gov DFT methods, such as the B3LYP functional with a 6–311++G(d,p) basis set, are used to calculate the ground-state molecular structures. nih.gov For instance, in a related naphthoquinone derivative, the calculated bond length for a C-Br bond was found to be 1.909 Å, which shows good agreement with experimentally observed values. nih.gov Such calculations provide precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional view of the molecule's lowest energy conformation.
Vibrational analysis, based on these optimized geometries, computes the harmonic vibrational frequencies. nih.gov The resulting theoretical Infrared (IR) and Raman spectra can be correlated with experimental data to confirm structural assignments. nih.gov The Potential Energy Distribution (PED) is often used to assign specific vibrational modes, providing a fundamental understanding of the molecule's dynamic properties. nih.gov
Table 1: Selected Calculated vs. Experimental Bond Lengths for a Naphthoquinone Derivative (Note: Data is for 1-(4-bromophenyl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione as a representative model) nih.gov
| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |
| Br1 - C2 | 1.909 | 1.895 |
| C18 - O22 | 1.221 | 1.214 |
| C20 - O24 | 1.222 | 1.207 |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.org
Time-Dependent DFT (TD-DFT) calculations are used to determine the HOMO and LUMO energies and to simulate electronic transitions, which correspond to UV-Vis absorption spectra. nih.gov For a representative naphthoquinone-based scaffold, the calculated HOMO and LUMO energies were -6.84 eV and -2.25 eV, respectively, resulting in an energy gap of 4.59 eV. This relatively large gap suggests significant molecular stability.
Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors (Note: Data is for 1-(4-bromophenyl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione as a representative model) nih.gov
| Parameter | Value (eV) |
| EHOMO | -6.84 |
| ELUMO | -2.25 |
| Energy Gap (ΔE) | 4.59 |
| Ionization Potential (I) | 6.84 |
| Electron Affinity (A) | 2.25 |
| Hardness (η) | 2.29 |
| Electronegativity (χ) | 4.54 |
| Electrophilicity Index (ω) | 4.49 |
Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By mapping properties like normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions.
For bromo-naphthoquinone systems, this analysis reveals the importance of various non-covalent interactions in stabilizing the crystal packing. A key interaction observed is halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom, such as a carbonyl oxygen, on an adjacent molecule. nih.gov Other significant interactions include C—H···O hydrogen bonds. nih.gov
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: Data is for 1-(4-bromophenyl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione as a representative model) nih.gov
| Interaction Type | Contribution (%) |
| H···H | 43.1 |
| C···H/H···C | 16.5 |
| O···H/H···O | 13.9 |
| Br···H/H···Br | 12.2 |
| C···C | 6.1 |
| Br···C/C···Br | 3.1 |
| Br···O/O···Br | 2.2 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In bromo-naphthoquinone systems, the MEP surface typically shows negative potential (red and yellow regions) around the electronegative oxygen atoms of the carbonyl groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) is generally located around the hydrogen atoms, while the bromine atom can exhibit a region of positive potential known as a "sigma-hole," which is responsible for its ability to form halogen bonds. nih.gov
Fukui functions provide a more quantitative measure of local reactivity, indicating how the electron density at a specific site changes upon the addition or removal of an electron. nih.gov These calculations help to precisely identify the most likely sites for nucleophilic and electrophilic attacks, corroborating the qualitative predictions from the MEP analysis. nih.gov
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometric descriptor used to quantify the degree of aromaticity in cyclic systems based on their bond lengths. nih.gov A HOMA value of 1 indicates a fully aromatic system (like benzene), while values close to 0 suggest a non-aromatic system. Negative values can indicate anti-aromaticity. semanticscholar.org
In naphthoquinone systems, HOMA analysis is applied to both the benzenoid (A) and quinoid (B) rings. Studies on bromo-substituted 1,4-naphthoquinones show that the benzenoid ring consistently exhibits a high degree of aromaticity, with HOMA values typically above 0.9. nih.gov The quinoid ring, containing the C=C and C=O double bonds, is significantly less aromatic, with HOMA values often below 0.5. The position of the bromine substituent has a subtle but measurable influence on the aromaticity of both rings. nih.govresearchgate.net
Table 4: HOMA Aromaticity Indices for Substituted 1,4-Naphthoquinones nih.gov
| Compound | HOMA (Ring A - Benzenoid) | HOMA (Ring B - Quinoid) |
| 1,4-Naphthoquinone (B94277) | 0.963 | 0.298 |
| 2-Bromo-1,4-Naphthoquinone | 0.961 | 0.285 |
| 5-Bromo-1,4-Naphthoquinone | 0.949 | 0.301 |
The introduction of a bromine atom to the naphthoquinone skeleton significantly influences its electronic structure and reactivity through inductive and resonance effects. nih.gov Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I), which can increase the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack.
Molecular Docking Simulations for Ligand-Target Protein Binding Affinity and Mode of Interaction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely employed to understand the binding affinity and interaction patterns between a ligand, such as a bromo-naphthoquinone derivative, and a target protein's active site.
Research on various 1,4-naphthoquinone derivatives has demonstrated their ability to interact with a range of biological targets. Docking studies have been instrumental in identifying key amino acid residues and the types of interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. For instance, studies on brominated hydroquinone, a related structural class, have shown that the bromine substituent plays a significant role in its anti-inflammatory activity by influencing binding with cyclooxygenase (COX) enzymes. In one study, bromo methyl hydroquinone exhibited lower binding energy and root-mean-square deviation (RMSD) values compared to its non-brominated counterpart when docked with COX-1 and COX-2. japsonline.com The analysis revealed interactions with key residues like Tyr385 and Met522 in COX-1, and Tyr385, Ser530, and Val523 in COX-2. japsonline.com
While specific docking data for 4-Bromo- nih.govnih.govnaphthoquinone is not extensively documented, studies on analogous structures provide a predictive framework. For example, various 1,4-naphthoquinone derivatives have been docked against proteins implicated in cancer, such as B-cell lymphoma 2 (BCL-2) and Polo-like kinase 1 (Plk1). mdpi.comresearchgate.net These simulations help in rationalizing the structure-activity relationships and guide the synthesis of more potent and selective inhibitors. The binding energies obtained from docking, often expressed in kcal/mol, serve as a crucial metric for ranking potential drug candidates before their synthesis and experimental evaluation. researchgate.net
Table 1: Representative Molecular Docking Data for Naphthoquinone and Related Derivatives
| Compound/Derivative | Target Protein | Binding Affinity / Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Bromo Methyl Hydroquinone | Cyclooxygenase-1 (COX-1) | Lower binding energy than non-brominated analog | Tyr385, Met522 | japsonline.com |
| Bromo Methyl Hydroquinone | Cyclooxygenase-2 (COX-2) | Lower binding energy than non-brominated analog | Tyr385, Ser530, Val523, Ala527, Leu384 | japsonline.com |
| 2-(4-methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin (HSA) | -7.15 kcal/mol | Binds to subdomain IIA (Site I) | nih.gov |
| 1,4-Naphthoquinone Hybrids | B-cell lymphoma 2 (BCL-2) | Not specified | Interaction with active site examined | mdpi.com |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Changes and Stability of Ligand-Target Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.
MD simulations on 1,4-naphthoquinone derivatives complexed with proteins like human serum albumin (HSA) have confirmed the formation of stable and spontaneous binding processes. nih.gov Such simulations can calculate parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to quantify the stability of the complex. A stable complex is typically characterized by low and converging RMSD values over the simulation period.
A particularly relevant study employed Car–Parrinello Molecular Dynamics (CPMD) to investigate 1,4-naphthoquinone derivatives substituted with both bromine (–Br) and hydroxyl (–O–H) groups. nih.gov The simulations were used to assess cooperative effects in systems with double hydrogen bridges. nih.gov A key finding was that while the hydroxyl group's influence on the molecule's core was more significant, the bromine substituent had a major impact on the dynamics of the hydrogen bridges. nih.gov This highlights the specific role that a bromine atom can play in modulating the dynamic behavior and stability of intramolecular and intermolecular interactions.
The insights from MD simulations are vital for confirming the viability of a ligand as a potential inhibitor, as they can reveal whether the ligand remains stably bound in the active site or dissociates over time, information that is inaccessible through static docking alone.
Computational Analysis of Molecular Features and Electronic Modulation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic molecular and electronic properties of bromo-naphthoquinone systems. These computational analyses can elucidate how the introduction of a bromine atom modulates the geometry, electronic structure, and reactivity of the parent naphthoquinone molecule.
DFT studies on 1,4-naphthoquinone derivatives substituted with bromine have shown that the substituent influences the electronic structure primarily through inductive effects. nih.gov This electronic modulation affects various molecular properties:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. researchgate.net Computational studies on related molecules like 1-bromo-4-methylnaphthalene have been used to calculate these electronic properties. mahendrapublications.com The presence of an electronegative bromine atom is expected to lower the energy levels of these orbitals, potentially altering the molecule's redox properties and reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netmahendrapublications.com For a bromo-naphthoquinone, the MEP surface would show negative potential around the electronegative oxygen and bromine atoms, indicating regions susceptible to electrophilic attack, while positive potential would be found elsewhere.
Aromaticity and Charge Distribution: The substitution pattern can alter the aromaticity of the fused rings in the naphthoquinone core. Aromaticity can be quantified using indices like the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov Furthermore, the evolution of the electronic structure can be analyzed using methods like Hirshfeld atomic charges and the Substituent Active Region (cSAR) parameter. nih.gov These analyses provide a detailed picture of how the bromine atom redistributes electron density across the molecule.
Table 2: Selected Computational Parameters for Characterizing Bromo-Aromatic Systems
| Parameter | Method of Analysis | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | Density Functional Theory (DFT) | Indicates chemical reactivity and kinetic stability. researchgate.netmahendrapublications.com |
| Molecular Electrostatic Potential (MEP) | DFT | Predicts sites for electrophilic and nucleophilic reactions. researchgate.netmahendrapublications.com |
| Hirshfeld Atomic Charges | DFT | Quantifies the electron distribution and charge on each atom. nih.gov |
| HOMA Index | DFT | Measures the degree of aromaticity in cyclic systems. nih.gov |
Comprehensive Biological Activity Profiling and Mechanistic Elucidation of Bromo Naphthoquinones in Vitro Studies
Anti-Cancer Activity Investigations in Defined Cellular Models (In Vitro)
Based on a comprehensive review of available scientific literature, there is a notable absence of specific in vitro studies focusing on the anti-cancer activities of the chemical compound 4-Bromo- nih.govacs.orgnaphthoquinone . The following sections detail the lack of available data corresponding to the requested outline.
Cell Proliferation Inhibition and Cytotoxicity Assessment in Human Cancer Cell Lines (e.g., Hep-G2, MG-63, MCF-7, A549, HL-60, PC3, MDA-MB-231)
No specific data from in vitro studies assessing the cytotoxic or cell proliferation-inhibiting effects of 4-Bromo- nih.govacs.orgnaphthoquinone on human cancer cell lines such as Hep-G2, MG-63, MCF-7, A549, HL-60, PC3, or MDA-MB-231 were found in the public scientific literature. While research exists for other brominated naphthoquinone isomers, such as 2-Bromo-1,4-naphthoquinone, and various other 1,4-naphthoquinone (B94277) derivatives, these findings cannot be attributed to 4-Bromo- nih.govacs.orgnaphthoquinone. nih.govacs.orgnih.govnih.govnih.gov
Mechanisms of Action in Cancer Cell Death Induction
There is no available research detailing the specific mechanisms through which 4-Bromo- nih.govacs.orgnaphthoquinone may induce cancer cell death. The subsequent subsections elaborate on the absence of information regarding its role in apoptosis, cell cycle arrest, and oxidative stress.
Induction of Apoptosis and Modulation of Apoptotic Pathways
No studies were identified that investigated the ability of 4-Bromo- nih.govacs.orgnaphthoquinone to induce apoptosis or modulate apoptotic pathways in cancer cells. The general class of naphthoquinones is known to induce apoptosis through various mechanisms, but specific experimental evidence for the 4-bromo-1,2-isomer is not available. nih.govnih.govmdpi.com
Cell Cycle Arrest Analysis
A review of scientific databases yielded no studies that performed cell cycle analysis on cancer cells treated with 4-Bromo- nih.govacs.orgnaphthoquinone. Therefore, there is no information on whether this specific compound can cause arrest at any phase of the cell cycle (e.g., G1, S, or G2/M). nih.govresearchgate.netresearchgate.net
Modulation of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
The capacity of many naphthoquinone compounds to induce oxidative stress through the generation of reactive oxygen species (ROS) is a known mechanism of their anti-cancer activity. nih.govmdpi.com However, no specific experimental data was found that measures or describes the modulation of ROS generation or oxidative stress responses in cancer cells following treatment with 4-Bromo- nih.govacs.orgnaphthoquinone. Studies on the related compound, 2-bromo-1,4-naphthoquinone, have shown it to be an efficient producer of hydrogen peroxide, but this cannot be directly extrapolated to the 1,2-isomer.
Target-Specific Enzymatic Inhibition and Molecular Interactions
There is no information available in the scientific literature regarding the target-specific enzymatic inhibition or molecular interactions of 4-Bromo- nih.govacs.orgnaphthoquinone. Research on other naphthoquinone derivatives has identified various molecular targets, including enzymes like EGFR tyrosine kinase and topoisomerase, but no such targets have been identified or studied for 4-Bromo- nih.govacs.orgnaphthoquinone. acs.orgresearchgate.netnih.gov
Anti-Microbial Activity Evaluations (In Vitro)
Anti-bacterial Spectrum and Potency Against Diverse Bacterial Strains
Naphthoquinones are recognized as a promising class of compounds for treating bacterial infections, exhibiting activity against a range of pathogens. Their mechanisms of action are diverse and can include the disruption of protein and nucleic acid synthesis and the induction of oxidative stress through the generation of ROS.
While comprehensive data for 4-Bromo-naphthoquinone is limited, studies on various 1,4-naphthoquinone derivatives have established their antibacterial potential. These compounds have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, a series of naphthoquinone hybrids showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 µg/mL to 500 µg/mL. The presence of a naphthoquinone moiety has been shown to enhance antibacterial effects, particularly against Bacillus cereus.
The specific substitution on the naphthoquinone ring plays a critical role in its antibacterial potency. A study involving 5-amino-6-bromo-8-hydroxy-1,4-naphthoquinone demonstrated its antibacterial activity, highlighting that bromo-substituted naphthoquinones are being actively investigated in this area. Pyrimidinone-fused 1,4-naphthoquinones have also shown strong antibacterial activity against common oral bacteria, including drug-resistant strains.
Table 1: Antibacterial Activity of Selected Naphthoquinone Derivatives This table is representative of the activity of the naphthoquinone class, as specific MIC values for 4-Bromo-naphthoquinone against a diverse spectrum were not available in the provided search results.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Naphthoquinone Hybrids | Staphylococcus aureus | 15.6 - 500 | |
| Naphthoquinone Hybrids | Escherichia coli | 15.6 - 500 | |
| Naphthoquinone Hybrids | Listeria monocytogenes | Less Active | |
| Naphthoquinone Hybrids | Pseudomonas aeruginosa | Less Active | |
| Naphthoquinone Hybrids | Klebsiella pneumoniae | Less Active |
Antifungal Activity against Pathogenic Fungi
In addition to their antibacterial properties, bromo-naphthoquinones and related compounds exhibit significant antifungal activity against a variety of pathogenic fungi.
Halogenated naphthoquinones have demonstrated potent activity against several Candida species, which are common causes of opportunistic fungal infections. One study highlighted that 2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ) was particularly effective, with MIC values ranging from <1.56 to 6.25 μg/mL against various Candida species nih.gov. Another naphthoquinone derivative, shikonin, was found to be four times more potent than fluconazole against Candida krusei, with an MIC of 4 µg/mL nih.govscispace.com.
The mechanism of antifungal action against Candida is thought to involve the disruption of fungal membrane permeability, leading to the leakage of essential intracellular components nih.govresearchgate.net. Some naphthofuranquinones have been shown to impair the cell membranes of fluconazole-resistant C. tropicalis strains and induce the production of intracellular ROS nih.govplos.org.
| Compound | Fungus | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2,3-dibromonaphthalene-1,4-dione | Candida species | <1.56 - 6.25 | nih.gov |
| Shikonin | Candida krusei | 4 | nih.govscispace.com |
| Deoxyshikonin | Candida krusei | 4 | nih.gov |
| Shikonin | Candida glabrata | Potency same as fluconazole | nih.gov |
| 1,4-naphthoquinone derivatives | Candida albicans | 8.0 - 31.2 | researchgate.net |
Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, are also susceptible to naphthoquinones. The compound 2,3-dibromonaphthalene-1,4-dione showed a very low MIC of <1.56 μg/mL against dermatophytes nih.gov. Another synthetic naphthoquinone, IVS320, was also found to be particularly active against dermatophytes, with MIC values ranging from 5–28 μg/mL nih.gov. These findings underscore the potential of bromo-naphthoquinones as broad-spectrum antifungal agents.
| Compound | Fungus | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2,3-dibromonaphthalene-1,4-dione | Dermatophytes | <1.56 | nih.gov |
| IVS320 | Dermatophytes | 5–28 | nih.gov |
Anti-Protozoal Activity
Detailed research findings on the anti-protozoal effects of 4-Bromo- nih.govnih.govnaphthoquinone are not present in the available scientific literature.
Trypanocidal Activity (e.g., against Trypanosoma cruzi epimastigotes)
No specific studies were found that evaluated the trypanocidal activity of 4-Bromo- nih.govnih.govnaphthoquinone against Trypanosoma cruzi epimastigotes. While the broader class of naphthoquinones has been investigated for activity against T. cruzi, data for the 4-bromo substituted 1,2-naphthoquinone (B1664529) isomer is not available. mdpi.comresearchgate.net
Leishmanicidal Activity (e.g., against Leishmania amazonensis promastigotes)
There is no available research detailing the leishmanicidal activity of 4-Bromo- nih.govnih.govnaphthoquinone against Leishmania amazonensis promastigotes. Studies have been conducted on other halogenated naphthoquinones, such as 2,3-dibromo-1,4-naphthoquinone (B88232), but not on the specific compound of interest. nih.gov
Anti-mycobacterial Activity (e.g., against Mycobacterium tuberculosis)
No studies specifically investigating the anti-mycobacterial activity of 4-Bromo- nih.govnih.govnaphthoquinone against Mycobacterium tuberculosis could be located. Research into the anti-mycobacterial properties of other naphthoquinone derivatives exists, but data for 4-Bromo- nih.govnih.govnaphthoquinone is not provided. nih.gov
Antioxidant Activity Investigations and Redox Properties
Specific investigations into the antioxidant activity and redox properties of 4-Bromo- nih.govnih.govnaphthoquinone have not been reported in the available literature. The redox behavior is a key characteristic of the naphthoquinone scaffold, involving processes like one-electron reduction to a semiquinone radical and subsequent generation of reactive oxygen species. researchgate.netmdpi.com However, the influence of the 4-bromo substitution on the nih.govnih.govnaphthoquinone core in these processes has not been specifically documented.
In Depth Structure Activity Relationship Sar Studies of Bromo Naphthoquinones and Their Derivatives
Influence of Bromine Substitution Position on Molecular Properties and Biological Efficacy
The position of the bromine atom on the naphthoquinone core is a critical determinant of the molecule's physicochemical properties and, consequently, its biological efficacy. While much of the available research focuses on the more common 1,4-naphthoquinone (B94277) isomer, the principles derived are instructive for understanding 1,2-naphthoquinones as well.
Substitution of a bromine atom, an electron-withdrawing group, directly impacts the electron distribution and redox potential of the naphthoquinone ring. bjournal.org This alteration is fundamental to the primary mechanisms of action for many naphthoquinones, which involve redox cycling and the generation of reactive oxygen species (ROS). jst.go.jpnih.govmdpi.com For instance, studies on 2-bromo-1,4-naphthoquinone (BrQ) revealed that the presence of the bromine atom significantly enhances the efficiency of hydrogen peroxide (H₂O₂) production compared to its methylated counterpart, menadione (B1676200) (Vitamin K3). bjournal.orgnih.gov BrQ was found to be approximately 19-fold more efficient in H₂O₂ production, highlighting the profound effect of bromine substitution. nih.gov
The position of the halogen can also dictate the type and potency of biological activity. For example, in a SAR study on antimicrobial activity, it was noted that a fluoro group at the C3 position of a 1,4-naphthoquinone resulted in better activity against E. coli, whereas a fluoro group at the C4 position diminished the activity threefold. nih.gov Similar positional effects are observed with bromine. Halogenation at the C2 position, in particular, has been shown to enhance antifungal activity. nih.gov Specifically, 2-bromo-5-hydroxy-1,4-naphthoquinone demonstrated potent activity against Staphylococcus aureus, while 2-chloro-5,8-dihydroxy-1,4-naphthoquinone was highly effective against Candida krusei. nih.gov While direct SAR studies on 4-Bromo- Current time information in Pasuruan, ID.nih.govnaphthoquinone are less common, these findings underscore that the placement of the bromine atom is a key factor in modulating the electronic structure and steric profile of the molecule, thereby influencing its interaction with biological targets. jst.go.jp
Impact of Diverse Substituents on the Naphthoquinone Core on Biological Activity
The versatility of the naphthoquinone scaffold allows for extensive chemical modification. jst.go.jp The introduction of various substituents, in addition to bromine, can fine-tune the biological activity, leading to compounds with improved potency and target specificity.
The introduction of nitrogen-containing functional groups is a widely employed strategy to enhance the biological profile of naphthoquinones. nih.govmdpi.com The activity of substituted anilino-naphthoquinones, for example, is associated with their redox properties, which can be modulated by substituents on the aromatic amine ring. nih.gov
Studies have shown that aryl amino groups can significantly enhance bioactivity. researchgate.net For instance, compounds bearing phenylamino (B1219803) and 4-hydroxyphenylamino moieties on the naphthoquinone core demonstrated the most promising anticancer activity against A549 non-small cell lung cancer cells, inducing mitochondrial damage and ROS formation. mdpi.com The introduction of N-heterocyclic rings like imidazole, triazole, and thiazole (B1198619) has also yielded potent derivatives. mdpi.commdpi.com Triazole-naphthoquinone conjugates, synthesized via click chemistry, have shown promise as antimicrobial and anticancer agents. mdpi.com Similarly, a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones exhibited significant cytotoxicity against neuroblastoma cells. The nature of the substituent on the thiazole ring further modulated this activity.
The table below summarizes the effects of various nitrogen-containing moieties on the biological activity of naphthoquinone derivatives, based on reported research findings.
| Naphthoquinone Core | Nitrogen-Containing Moiety | Observed Biological Activity | Reference Compound/Series |
| 1,4-Naphthoquinone | Phenylamino, 4-Hydroxyphenylamino | Anticancer (A549 cells), ROS formation | Compounds 9 and 16 |
| 1,4-Naphthoquinone | 1,2,3-Triazole | Antimicrobial, Anticancer | Triazole-naphthoquinone conjugates |
| 2-Chloro-1,4-naphthoquinone | (Thiazol-2-yl)amino | Anticancer (SH-SY5Y neuroblastoma) | Thiazole-substituted naphthoquinones |
| 1,4-Naphthoquinone | (S)-N-(1,4-naphthoquinon-2-yl)-α-amino acid methyl esters | Antibacterial (S. faecalis, K. pneumoniae) | Compound 6a |
This table is interactive. Click on the headers to sort the data.
Oxygen-containing substituents, particularly hydroxyl (-OH) groups, play a crucial role in the biological activity of naphthoquinones. The position of the hydroxyl group is critical. For instance, a hydroxyl group at the C5 position is often considered essential for antibacterial activity. nih.gov Natural naphthoquinones like juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) exemplify this principle.
In contrast, methoxylation at the C5 and/or C8 positions can render the compounds inactive against yeasts. nih.gov However, other studies have shown that dimethoxy-1,4-naphthoquinone derivatives can be effective. For example, novel derivatives like 2,3-dihydro-2,3-epoxy-2-propylsulfonyl-5,8-dimethoxy-1,4-naphthoquinone (EPDMNQ) and its nonylsulfonyl analog (ENDMNQ) were synthesized and found to induce apoptosis in liver cancer cells. nih.gov The presence of an oxopropyl group at the ortho-position of a marine-derived naphthoquinone-naphthol derivative significantly enhanced its antiproliferative activity against several cancer cell lines.
The table below illustrates the impact of different oxygen-containing substituents on the activity of naphthoquinones.
| Naphthoquinone Core | Oxygen-Containing Moiety | Observed Biological Activity | Reference Compound/Series |
| 1,4-Naphthoquinone | 5-Hydroxy | Essential for antibacterial activity | Juglone |
| 1,4-Naphthoquinone | 5,8-Dimethoxy | Inactive against yeasts | Methoxy derivatives |
| 5,8-dimethoxy-1,4-naphthoquinone | 2,3-epoxy-2-propylsulfonyl | Anticancer (liver cancer cells), Apoptosis induction | EPDMNQ |
| Naphthoquinone-naphthol | Ortho-oxopropyl | Anticancer (HCT116, PC9, A549 cells) | Compound 13 |
This table is interactive. Click on the headers to sort the data.
Comparative analysis of different halogen substituents provides valuable SAR insights. Both chlorine and bromine are electron-withdrawing and can significantly influence the redox potential of the naphthoquinone ring. In many cases, chloro and bromo derivatives exhibit similar, though not identical, biological activities.
For instance, studies on antifungal agents found that both 2-bromo- and 2-chloro-substituted 1,4-naphthoquinones possess strong activity. nih.gov Specifically, 2-chloro-5,8-dihydroxy-1,4-naphthoquinone showed a minimal inhibitory concentration (MIC) of 2 µg/mL against C. krusei, while 2-bromo-5-hydroxy-1,4-naphthoquinone had an MIC of 16 µg/mL against S. aureus, indicating that the specific halogen and other substituents collectively determine the potency and spectrum of activity. nih.gov Further computational studies have suggested that 2,3-disubstitution with halogens, including bromine and chlorine, is an effective modification for creating potent aromatase inhibitors. jst.go.jp In a series of anticancer compounds, derivatives with 4-Cl-PhNH and 4-Br-PhNH moieties both demonstrated moderate activity against A549 cancer cells. mdpi.com This suggests a degree of interchangeability between chlorine and bromine at certain positions, although subtle differences in size and electronegativity can lead to variations in potency.
Elucidation of Mechanistic Insights Derived from SAR Analyses
SAR studies are instrumental not only in optimizing potency but also in uncovering the mechanisms of action of bromo-naphthoquinone derivatives. The biological effects of these compounds are often traced back to a few key molecular mechanisms. researchgate.net
One of the most cited mechanisms is the induction of oxidative stress through redox cycling. jst.go.jpmdpi.com The quinone structure can accept electrons to form semiquinone radicals, which then transfer electrons to molecular oxygen to produce superoxide (B77818) radicals and other ROS. jst.go.jpnih.gov SAR studies reveal that electron-withdrawing substituents, such as bromine, enhance this process by increasing the redox potential of the quinone, making it a better electron acceptor. bjournal.orgnih.gov This ROS-mediated pathway can trigger apoptosis and cell death, a key mechanism for the anticancer activity of many naphthoquinones. jst.go.jpnih.govmdpi.comnih.gov
Another critical mechanism is the inhibition of essential enzymes. jst.go.jpmdpi.com The planar structure of the naphthoquinone ring allows some derivatives to act as DNA intercalating agents, while others are known inhibitors of enzymes like topoisomerase, which is crucial for DNA replication. jst.go.jpmdpi.com The cytotoxic effects of many quinone-based anticancer drugs are linked to the inhibition of DNA topoisomerase II. jst.go.jp
Furthermore, SAR studies help identify specific molecular targets. For example, certain naphthoquinone derivatives have been shown to regulate signaling pathways such as PI3K/AKT/mTOR, MAPK, and STAT3, which are often dysregulated in cancer. jst.go.jpnih.govnih.gov The substituents on the naphthoquinone ring determine the compound's ability to interact with and modulate these pathways. The lipophilicity and electronic properties conferred by different functional groups, including bromine, amines, and hydroxyls, dictate the compound's ability to cross cell membranes and bind to intracellular targets, ultimately defining its biological effect. researchgate.net
Future Research Directions and Concluding Perspectives in Bromo Naphthoquinone Chemistry
Synthesis and Evaluation of Novel Hybrid Architectures Incorporating the Bromo-Naphthoquinone Scaffold
Molecular hybridization has emerged as a powerful strategy in drug discovery, combining two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced affinity, efficacy, or a multi-target profile. nih.govmdpi.com The naphthoquinone ring is considered a privileged structure and a valuable template for designing such hybrids due to its inherent biological activities, including anticancer properties. nih.govmdpi.com
Future research will increasingly focus on the rational design and synthesis of novel hybrid molecules that incorporate the bromo-naphthoquinone scaffold. An exemplary approach involves the synthesis of 2-amino-1,4-naphthoquinones bearing various substituted moieties. nih.gov In one study, a series of these hybrids was designed and synthesized, leading to the identification of compounds with significant cytotoxic activity against cancer cells. researchgate.netnih.gov Notably, a derivative featuring a 4-bromo-benzyl moiety (compound 5k) was among the most potent compounds against the MCF-7 breast cancer cell line, demonstrating the potential of incorporating bromine in these hybrid designs. researchgate.netnih.gov
The evaluation of these new architectures involves extensive in vitro screening against panels of cancer cell lines. Key findings from such evaluations are summarized below.
Table 1: Cytotoxic Activity of Bromo-Naphthoquinone Hybrid Compound
This table is interactive and can be sorted by clicking on the column headers.
| Compound ID | Structure Moiety | Target Cancer Cell Line | IC₅₀ (µM) | Source(s) |
| 5k | 4-bromo-benzyl | MCF-7 | 27.86 | researchgate.net, nih.gov |
| 5b | 4-nitro-benzyl | MCF-7 | 27.76 | nih.gov |
These studies confirmed that the bromo-substituted hybrid induced cell death via apoptosis and caused cell cycle arrest, highlighting a potential mechanism of action. nih.gov The synthesis of such hybrids, often achieved through multi-step reaction sequences, provides a versatile platform for tuning the molecule's properties by modifying the linked pharmacophore. nih.gov Future work should expand upon these findings by conjugating the 4-bromo- nih.govresearchgate.netnaphthoquinone core with other biologically active scaffolds, such as those found in thymidine (B127349) derivatives or organoselenium compounds, to explore new therapeutic possibilities. mdpi.comresearchgate.net
Application of Advanced Computational Methodologies for Predictive Design and Mechanistic Understanding
The development of novel bromo-naphthoquinone derivatives can be significantly accelerated and refined through the application of advanced computational methodologies. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting the binding affinity of newly designed compounds with their biological targets and for understanding the mechanistic basis of their activity at an atomic level. nih.gov
For instance, in the study of 2-amino-1,4-naphthoquinone hybrids, molecular docking and MD simulations were employed to investigate the interactions between the bromo-substituted compound and the ATP-binding domain of human topoisomerase IIα, a key enzyme in DNA replication and a common target for anticancer drugs. nih.gov These computational analyses provide crucial insights that can guide the rational design of next-generation inhibitors with improved potency and selectivity. nih.gov
Structure-activity relationship (SAR) studies are another critical computational tool. nih.gov By analyzing how changes in the position and nature of substituents on the naphthoquinone ring affect biological activity, researchers can develop predictive models to guide synthetic efforts. nih.gov For example, SAR studies have shown that the placement of a substituent is critical for the antibacterial activity of some naphthoquinones. nih.gov Applying these computational approaches to the 4-bromo- nih.govresearchgate.netnaphthoquinone scaffold will be essential for:
Predictive Design: Virtually screening libraries of potential hybrid molecules to prioritize candidates for synthesis.
Mechanistic Elucidation: Simulating the interaction of bromo-naphthoquinones with various biological targets to uncover their mechanisms of action.
Optimization: Refining the structure of lead compounds to enhance their therapeutic properties and minimize potential off-target effects.
Exploration of Additional Biological Targets and Pathways for Therapeutic Development
While enzymes like topoisomerase II are established targets for some naphthoquinone hybrids, the full therapeutic potential of bromo-naphthoquinones likely extends to other biological targets and pathways. nih.gov A particularly promising avenue for future research is the exploitation of the redox properties of the quinone moiety to induce oxidative stress in cancer cells. nih.gov
Research on 2-bromo-1,4-naphthoquinone (BrQ) has shown it to be a highly efficient catalyst for the generation of hydrogen peroxide (H₂O₂) via redox cycling, especially in the presence of a reducing agent like ascorbic acid. sigmaaldrich.combjournal.org This pro-oxidative mechanism can lead to a state of overwhelming oxidative stress within tumor cells, triggering cell death. sigmaaldrich.com The electron-withdrawing nature of the bromine atom appears to enhance this effect significantly compared to other analogues like menadione (B1676200) (Vitamin K₃). sigmaaldrich.com
Table 2: Efficiency of H₂O₂ Production by Bromo-Naphthoquinone vs. Menadione
This table is interactive and can be sorted by clicking on the column headers.
| Compound | Oxygen Consumption Efficiency (vs. Menadione) | H₂O₂ Production Efficiency (vs. Menadione) | Ratio of H₂O₂ Produced to Naphthoquinone Consumed (µM/µM) | Source(s) |
| 2-Bromo-1,4-naphthoquinone (BrQ) | ~10x higher | ~19x higher | 68 ± 11 | sigmaaldrich.com, bjournal.org |
| Menadione (VK₃) | Baseline | Baseline | 5.8 ± 0.2 | sigmaaldrich.com, bjournal.org |
This potent ability to generate reactive oxygen species suggests that bromo-naphthoquinones could be developed as agents for therapies that target the unique metabolic vulnerabilities of cancer cells. sigmaaldrich.combjournal.org Future research should focus on exploring this mechanism with the 4-bromo- nih.govresearchgate.netnaphthoquinone isomer and identifying other potential biological targets. General studies on naphthoquinones suggest that these could include:
Interference with mitochondrial electron transport and oxidative phosphorylation. nih.gov
Inhibition of various enzymes crucial for cancer cell survival. nih.gov
Cross-linking of DNA, leading to replication stress and apoptosis. nih.gov
Systematic investigation into these and other cellular pathways will be critical for broadening the therapeutic applications of this class of compounds.
Addressing Identified Research Gaps and Challenges in Bromo-Naphthoquinone Science
Despite the promising outlook, several research gaps and challenges must be addressed to translate the potential of bromo-naphthoquinones into clinical applications.
Isomer-Specific Research: Much of the existing research has focused on the 1,4-naphthoquinone (B94277) scaffold. nih.gov There is a significant gap in the literature concerning the synthesis, evaluation, and mechanistic understanding of 1,2-naphthoquinone (B1664529) isomers, including 4-bromo- nih.govresearchgate.netnaphthoquinone. Future studies must systematically explore these isomers, as the position of the carbonyl and bromo groups can dramatically influence the compound's chemical properties and biological activity.
Expanding the Scope of Hybrid Architectures: While initial studies on hybrid molecules are encouraging, the range of pharmacophores combined with the bromo-naphthoquinone core remains limited. researchgate.netnih.gov A key challenge is to rationally select and synthesize a wider diversity of hybrid structures to target different diseases and biological pathways.
Elucidation of Novel Biological Targets: The full spectrum of molecular targets for bromo-naphthoquinones is not yet known. Current research has identified topoisomerase II and the induction of oxidative stress as key mechanisms. nih.govsigmaaldrich.com A significant research gap is the identification of other direct or indirect cellular targets that could be exploited for therapeutic benefit.
Selectivity and Toxicity: A primary challenge in the development of potent cytotoxic agents is achieving selectivity for cancer cells while minimizing toxicity to healthy tissues. nih.gov Although some naphthoquinone hybrids have shown low toxicity against normal cell lines, this remains a critical hurdle. nih.gov Future research must focus on designing derivatives and delivery systems that can selectively target tumor tissues to improve the therapeutic window.
Addressing these gaps and challenges through focused, multidisciplinary research will be essential for unlocking the full therapeutic potential of 4-bromo- nih.govresearchgate.netnaphthoquinone and related compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing substituents at the 4-position of 1,2-naphthoquinone, and how does bromination affect reactivity?
- Methodological Answer : 4-Alkoxy-1,2-naphthoquinones can be synthesized via reactions of 1,2-naphthoquinone with arylhydrazines in neutral methanolic solutions. Bromination at the 4-position likely follows analogous pathways, leveraging nucleophilic substitution or electrophilic aromatic substitution. The electron-withdrawing bromine group enhances electrophilicity at adjacent carbonyl carbons, increasing reactivity in Michael-type additions (e.g., with thiols) . For example, 4-(1-aziridinyl)-1,2-naphthoquinone synthesis involves aziridine ring opening, suggesting bromine could be introduced via similar intermediates .
Q. How does the redox potential of 4-bromo-1,2-naphthoquinone compare to its parent compound, and what analytical techniques validate this?
- Methodological Answer : Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are critical for measuring redox potentials. 1,2-Naphthoquinone derivatives typically exhibit semiquinone radical stabilization via hydrogen bonding, which lowers redox potentials compared to 1,4-isomers. Bromine’s electron-withdrawing effect may shift the quinone/semiquinone redox couple, impacting oxygen reduction efficiency. UV-Vis spectroscopy and electron paramagnetic resonance (EPR) can monitor semiquinone formation .
Q. What are the primary biological targets of 1,2-naphthoquinone derivatives, and how might bromination alter these interactions?
- Methodological Answer : 1,2-Naphthoquinones target thiol-rich proteins (e.g., glutathione, topoisomerase II) via Michael addition, inducing oxidative stress or DNA cleavage. Bromination at the 4-position could sterically hinder adduct formation or enhance electrophilicity, altering cytotoxicity. Enzyme inhibition assays (e.g., CE-mediated oseltamivir hydrolysis) and DNA damage assays (e.g., 32P-labeled DNA fragmentation) are used to evaluate potency .
Advanced Research Questions
Q. How do structural differences between 4-bromo-1,2-naphthoquinone and 1,4-naphthoquinone derivatives influence their mechanisms of ROS generation and enzyme inhibition?
- Methodological Answer : 1,2-Naphthoquinones exhibit superior electrocatalytic oxygen reduction due to ortho-semiquinone stabilization, whereas 1,4-isomers lack this feature. Bromine at the 4-position may enhance ROS production via increased electron deficiency. Comparative studies using oxygen-sensitive electrodes and flavoprotein activity assays (e.g., diaphorase with DCPIP/NADH) can quantify ROS yields. Protein-SH adduct formation can be tracked via LC-MS .
Q. What experimental approaches resolve contradictions in reported toxicity profiles of 1,2-naphthoquinone derivatives, such as discrepancies in protein adduct levels versus observed cytotoxicity?
- Methodological Answer : Discrepancies arise from differential tissue uptake and metabolic activation. For example, 1,2-naphthoquinone adducts in serum albumin are 5–6× more abundant than 1,4-isomers, yet 1,4 derivatives show higher cumulative tissue doses. Use isotopic labeling (e.g., 14C-naphthalene) to track metabolite distribution and combine with proteomic profiling (e.g., MALDI-TOF) to correlate adduct levels with cellular damage .
Q. How can computational modeling guide the design of 4-bromo-1,2-naphthoquinone derivatives with optimized redox cycling and reduced off-target effects?
- Methodological Answer : Density functional theory (DFT) predicts redox potentials and semiquinone stability. Machine learning models trained on quinone libraries (e.g., Armstrong’s Quinoid Theory) can prioritize derivatives with high odds ratios for target inhibition. Validate predictions using in vitro assays (e.g., USP2 inhibition) and in vivo toxicity screens in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
